Neryl isobutyrate
Description
Contextualization within Terpenoid Ester Chemistry and Natural Products Research
Neryl isobutyrate belongs to the class of terpenoid esters, which are formed from the reaction of a terpenoid alcohol (nerol) and a carboxylic acid (isobutyric acid). Terpenoid esters are a significant area of study within natural products chemistry due to their widespread occurrence in the plant kingdom and their diverse applications, particularly as flavor and fragrance agents. google.comgoogle.com Nerol (B1678202), the alcohol precursor to this compound, is itself a well-known monoterpene alcohol found in many essential oils and is used extensively in perfumery. chemicalbook.com The study of this compound contributes to the broader understanding of the biosynthesis, chemical diversity, and biological roles of terpenoid esters in nature.
Significance as a Volatile Organic Compound in Academic Studies
As a volatile organic compound (VOC), this compound plays a crucial role in the chemical ecology of plants, contributing to their characteristic aroma and mediating interactions with other organisms. mdpi-res.commdpi.com Academic research often focuses on identifying and quantifying this compound in the essential oils of various plant species to understand their chemical profiles and potential uses. mdpi-res.comresearchgate.netresearchgate.net The compound's fruity and sweet aroma makes it a subject of interest in flavor and fragrance research, exploring its sensory properties and potential applications in food and cosmetic industries. thegoodscentscompany.comflavscents.comthegoodscentscompany.com
Overview of Research Paradigms Applied to this compound
The investigation of this compound employs a range of research methodologies. Analytical chemistry techniques, particularly gas chromatography-mass spectrometry (GC-MS), are fundamental for the identification and quantification of this compound in complex mixtures like essential oils. europa.eulegislation.gov.ukmdpi.com Chemical synthesis is another important paradigm, allowing for the production of pure this compound for use as a reference standard in analytical studies and for further investigation of its properties. europa.eu Furthermore, research delves into its natural occurrence and distribution across different plant species and even within different parts of the same plant, providing insights into its biosynthesis and ecological significance. researchgate.netresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.35 g/mol |
| Appearance | Colorless liquid thegoodscentscompany.com |
| Odor | Sweet, fresh, fruity, with notes of strawberry and raspberry flavscents.comthegoodscentscompany.com |
| Boiling Point | 229-232 °C at 760 mmHg thegoodscentscompany.comflavscents.com |
| Density | 0.887-0.897 g/mL at 25°C thegoodscentscompany.com |
| Refractive Index | 1.452-1.462 at 20°C thegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in alcohol |
| CAS Number | 2345-24-6 glpbio.com |
Natural Occurrence of this compound
| Plant Species | Part of Plant | Concentration |
| Carpesium divaricatum | Shoots | ~3% researchgate.net |
| Carpesium divaricatum | Roots | 17.6% |
| Eupatorium cannabinum | Roots | 17.6% researchgate.net |
| Eupatorium cannabinum | Inflorescence | Third dominant component researchgate.net |
| Pulicaria dysenterica | Aerial Parts | 16.4–22.1% mdpi.com |
| Pulicaria mauritanica | Roots | 11.1% researchgate.net |
Synonyms for this compound
| Synonym |
| (Z)-3,7-Dimethyl-2,6-octadien-1-yl isobutyrate flavscents.com |
| cis-3,7-Dimethyl-2,6-octadien-1-yl isobutyrate flavscents.com |
| Neryl 2-methylpropanoate (B1197409) chemeo.com |
| Propanoic acid, 2-methyl-, (2Z)-3,7-dimethyl-2,6-octadienyl ester |
Structure
3D Structure
Properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYXQFXLSCKTP-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883828 | |
| Record name | Neryl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/sweet, rose odour | |
| Record name | Neryl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
135.00 °C. @ 13.00 mm Hg | |
| Record name | Geranyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
practically insoluble in water, 1 ml in 5 ml 80% alcohol (in ethanol) | |
| Record name | Neryl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.88-0.90 (d20/4) | |
| Record name | Neryl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2345-24-6, 2345-26-8 | |
| Record name | Neryl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neryl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Neryl isobutyrate | |
| Source | EPA DSSTox | |
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| Record name | Neryl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NERYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9941BHL2O | |
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| Record name | Geranyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Neryl Isobutyrate
Identification in Plant Essential Oils
Neryl isobutyrate has been identified as a component in the essential oils of several plants.
Presence in Humulus lupulus L. (Hops) Volatile Components
The volatile components of aroma hops (Humulus lupulus L.) have been found to contain this compound. cir-safety.orgscribd.com Its presence contributes to the complex aromatic profile of hops, which is crucial in the brewing industry. nih.gov In an analysis of volatile compounds in various hop varieties, this compound was detected, although sometimes only in trace amounts. cir-safety.orgscribd.comcir-safety.org A study comparing hop varieties grown in their native countries and in Brazil identified this compound as one of the 330 volatile compounds, noting significant aromatic differences based on the region of cultivation. nih.gov
Distribution in Carpesium divaricatum (Sieb. and Zucc.)
The essential oil of Carpesium divaricatum contains this compound, with notable differences in concentration between the plant's aerial parts and roots. The shoots of C. divaricatum have been found to contain this compound as one of their major volatile compounds, with concentrations ranging from 3.2% to 3.9%. mdpi.comresearchgate.net In contrast, the roots of the plant contain a much lower amount of this compound. mdpi.comnih.gov Research on C. divaricatum grown in Poland identified this compound as a major volatile in the shoots, alongside α-pinene and nerol (B1678202). mdpi.comresearchgate.netnih.gov Another study on Carpesium macrocephalum noted that nerol and this compound were major constituents in the essential oil from its aerial parts. mdpi.com
Detection in Eupatorium cannabinum L. Inflorescence Oils
This compound has been detected in the essential oils of Eupatorium cannabinum L. (hemp agrimony), particularly in the inflorescence. In one study of leaf and inflorescence essential oils from this plant in Eastern Lithuania, this compound was identified as the third dominant component in one of the flower oil samples. tandfonline.comresearchgate.net Other research has also confirmed the presence of this compound in the essential oils of E. cannabinum. nbu.ac.innbu.ac.in
Occurrence in Pulicaria dysenterica (L.) Bernh. Essential Oil
The essential oil from the aerial parts of Pulicaria dysenterica (L.) Bernh. (common fleabane) has been shown to contain significant amounts of this compound. mdpi.com In one analysis, this compound was a major constituent, with its concentration ranging from 16.4% to 22.1% of the total essential oil. mdpi.com This compound, along with 3-methoxycuminyl isobutyrate, was among the most abundant components identified. mdpi.com Another study on Pulicaria arabica also identified this compound, although in smaller amounts (0.7%). nih.gov
Identification in Seseli salsugineum A. Duran and Lyskov Essential Oil
Research on the essential oil from the aerial parts of the endemic species Seseli salsugineum has identified this compound as one of its chemical constituents. bezmialemscience.orgbezmialemscience.org In a study analyzing the composition of this essential oil, this compound was present at a concentration of 0.5%. bezmialemscience.orgbezmialemscience.org
Variations in this compound Profiles Across Plant Varieties and Parts
The concentration of this compound can vary significantly not only between different plant species but also within the same species depending on the specific variety, the part of the plant being analyzed, and even the geographical location of its cultivation.
For instance, in Carpesium divaricatum, the shoots contain a significantly higher concentration of this compound (3.2%–3.9%) compared to the roots, which have very low amounts. mdpi.comresearchgate.netnih.gov Similarly, in Eupatorium cannabinum, this compound was a dominant component in the flower oil of one sample but less prominent in the leaf oils. tandfonline.comresearchgate.net
The influence of geographical location, or terroir, is evident in Humulus lupulus. A study revealed significant differences in the aromatic profiles, including the presence of this compound, of hop varieties grown in their native countries versus those grown in Brazil. nih.gov
The following table summarizes the presence and concentration of this compound in the discussed plants.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Humulus lupulus L. (Hops) | Volatile Components | Trace to detectable amounts | cir-safety.orgscribd.comnih.govcir-safety.org |
| Carpesium divaricatum | Shoots | 3.2% - 3.9% | mdpi.comresearchgate.net |
| Carpesium divaricatum | Roots | Low amounts | mdpi.comnih.gov |
| Carpesium macrocephalum | Aerial Parts | Major constituent | mdpi.com |
| Eupatorium cannabinum L. | Inflorescence Oil | Third dominant component in one sample | tandfonline.comresearchgate.net |
| Pulicaria dysenterica (L.) Bernh. | Aerial Parts | 16.4% - 22.1% | mdpi.com |
| Pulicaria arabica | Essential Oil | 0.7% | nih.gov |
| Seseli salsugineum | Aerial Parts | 0.5% | bezmialemscience.orgbezmialemscience.org |
This variability highlights the complex nature of essential oil composition and the importance of considering plant part and origin when studying specific chemical compounds like this compound.
Influence of Geographical Origin and Cultivation Conditions on Composition
The chemical composition of plant essential oils is not fixed; it is subject to significant variation based on a multitude of factors including geographical origin, genetics, harvest time, and environmental conditions. mdpi.comnih.gov Research on various plant species has demonstrated that these variables can dramatically alter the concentration of specific volatile compounds like this compound.
Studies on Artemisia absinthium L. (common wormwood) have highlighted this variability. An analysis of essential oils from A. absinthium sourced from different European countries revealed the presence of this compound, with its concentration differing across samples. uran.ua One study identified this compound in a range of 0% to 3.2% in commercial herb samples from various European countries. uran.ua A separate analysis of A. absinthium from different geographical areas in Europe also noted variations in related neryl esters, such as neryl butyrate (B1204436) (0.1–13.9%), indicating a strong influence of origin on the essential oil's neryl ester profile. researchgate.net
This compound has also been identified as a constituent in the essential oils of other plants within the Asteraceae family. For instance, it is a major component in the essential oil of Pulicaria dysenterica (great fleabane), where it was found to constitute between 16.4% and 22.1% of the oil. researchgate.net Furthermore, it has been detected in Telekia speciosa and in Carpesium divaricatum grown in Poland, where it constituted 3.2%–3.9% of the essential oil from the aerial parts. lookchem.commdpi-res.com These findings underscore the compound's distribution within the plant kingdom and the significant impact of geographical and cultivation factors on its concentration.
Table 1: Variation of this compound and Related Compounds in Artemisia absinthium Essential Oil from Different Geographical Origins
| Compound | Concentration Range (%) | Study Focus |
| This compound | 0 - 3.2 | Commercial samples from 14 different countries. uran.ua |
| Neryl butyrate | 0 - 13.9 | Commercial samples from 14 different countries. uran.ua |
| Neryl butyrate | 0.1 - 13.9 | Samples from various European geographical areas. researchgate.net |
| Neryl 2-methyl-butanoate | 0.1 - 9.2 | Samples from various European geographical areas. researchgate.net |
| Neryl 3-methylbutanoate | 0.4 - 7.3 | Samples from various European geographical areas. researchgate.net |
Detection in Other Biological and Food Matrices
Presence in Black Tea Volatile Metabolites
This compound has been identified as a key differential volatile metabolite in studies of black tea. researchgate.netnih.govresearchgate.net A metabolomics analysis comparing unscented Congou black tea (CK) with black teas scented with Chloranthus spicatus (CH) and Osmanthus fragrans (OF) detected a total of 732 volatile metabolites. nih.gov
In this research, this compound, which imparts a sweet, rose-like scent, was identified as one of the key differential metabolites between the unscented and the Osmanthus fragrans scented tea. nih.govresearchgate.net Specifically, the abundance of this compound was significantly different when comparing the unscented control group (CK) to the Osmanthus fragrans scented group (OF). researchgate.net This suggests that the processes involved in scenting tea with Osmanthus fragrans can influence the final concentration of certain volatile compounds, including this compound, thereby altering the tea's aromatic characteristics. nih.gov
Table 2: Key Differential Volatile Metabolites in Unscented (CK) vs. Osmanthus fragrans Scented (OF) Black Tea
| Compound | Description | Significance |
| Sabinene | - | Key differential metabolite. researchgate.netresearchgate.net |
| This compound | Sweet rose scent. nih.gov | Key differential metabolite. researchgate.netresearchgate.net |
| 2-Methyl-2-pentenoic acid | Fruity note. nih.gov | Key differential metabolite. researchgate.netresearchgate.net |
| beta-Ionone epoxide | - | Key differential metabolite. researchgate.netresearchgate.net |
| Coumarin | Sweet grass and cherry blossom-like aroma. nih.gov | Key differential metabolite. researchgate.netresearchgate.net |
Biosynthesis and Metabolic Pathways of Neryl Isobutyrate
Precursor Chemistry and Enzymatic Pathways
The natural formation of neryl isobutyrate involves the enzymatic joining of its two precursors. The availability of nerol (B1678202) and an activated form of isobutyric acid, typically isobutyryl-CoA, is the rate-limiting step for its synthesis in biological systems.
The nerol portion of this compound is a monoterpene alcohol. Monoterpenes are typically derived from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). academicjournals.org While the textbook view has long held that geranyl diphosphate (GPP) is the universal precursor for monoterpenes, research has uncovered an alternative pathway in certain plants, such as the cultivated tomato (Solanum lycopersicum). pnas.orgnih.gov
In these organisms, the direct precursor to nerol-derived monoterpenes is neryl diphosphate (NPP), the cis-isomer of GPP. pnas.orgresearchgate.net The formation of NPP is catalyzed by the enzyme neryl diphosphate synthase (NDPS1) , a cis-prenyltransferase that condenses IPP and DMAPP. nih.govplos.org Following the synthesis of NPP, a terpene synthase enzyme, such as nerol synthase (NES) , catalyzes the conversion of NPP into nerol. researchgate.net This pathway represents a significant diversion from the canonical GPP-based monoterpene synthesis.
Table 1: Key Enzymes in the Biosynthesis of this compound Precursors
| Enzyme Name | Abbreviation | Function | Pathway |
|---|---|---|---|
| Neryl Diphosphate Synthase | NDPS1 | Catalyzes the formation of neryl diphosphate (NPP) from IPP and DMAPP. nih.govplos.org | Monoterpene Biosynthesis |
| Nerol Synthase | NES | Converts neryl diphosphate (NPP) to nerol. researchgate.net | Monoterpene Biosynthesis |
| Branched-chain Aminotransferase | BCAT | Catalyzes the initial transamination of branched-chain amino acids (e.g., valine) to form branched-chain α-ketoacids. nih.gov | Branched-Chain Amino Acid Catabolism |
| Isobutyryl-CoA Dehydrogenase | IBD | An enzyme in the valine degradation pathway that acts on isobutyryl-CoA. nih.gov | Branched-Chain Amino Acid Catabolism |
The isobutyryl group of this compound is derived from the catabolism of the branched-chain amino acid (BCAA) valine. researchgate.net In most organisms, including mammals and microbes, the breakdown of valine proceeds through a series of enzymatic steps to yield key metabolic intermediates. nih.govnih.gov
The catabolic pathway begins with the transamination of valine by a branched-chain aminotransferase (BCAT) to form the corresponding α-keto acid. nih.gov Subsequent oxidative decarboxylation leads to the formation of isobutyryl-CoA . nih.govresearchgate.net This molecule, isobutyryl-CoA, serves as the reactive acyl group donor for the biosynthesis of various compounds, including this compound. researchgate.net The final esterification step would be catalyzed by an alcohol acyltransferase (AAT) , which facilitates the transfer of the isobutyryl group from isobutyryl-CoA to nerol. rsc.org The degradation of valine is a known source of isobutyryl-CoA, which can also be used for the synthesis of branched-chain fatty acids. researchgate.netresearchgate.net
Link to Neryl Diphosphate Pathway in Monoterpene Biosynthesis
Microbial and Biotechnological Synthesis Approaches
Advances in metabolic engineering and biocatalysis have enabled the development of alternative, sustainable methods for producing valuable esters like this compound. These approaches leverage microbial cell factories and isolated enzymes to replicate and optimize the natural biosynthetic pathways.
Escherichia coli is a widely used host for the production of natural products due to its well-understood genetics and rapid growth. pnnl.govnih.gov While the direct microbial synthesis of this compound is not widely reported, the production of the closely related ester, neryl acetate (B1210297), in engineered E. coli demonstrates the feasibility of this approach. researchgate.net
To achieve neryl acetate production, researchers engineered E. coli to first synthesize nerol. This was accomplished by introducing heterologous genes, including a truncated neryl diphosphate synthase gene (tNDPS1) to produce NPP and a nerol synthase gene (GmNES) to convert NPP to nerol. researchgate.net To complete the synthesis of neryl acetate, an alcohol acetyltransferase gene (ATF1) was expressed in the nerol-producing strain. researchgate.net The ATF1 enzyme then catalyzed the esterification of the biosynthesized nerol with acetyl-CoA, which is naturally abundant in the cell, to produce neryl acetate. researchgate.net By redirecting metabolic flux and introducing the necessary biosynthetic genes, an initial titer of 0.250 ± 0.014 mg/L of neryl acetate was achieved. researchgate.net Further optimization, such as increasing the supply of the precursor pyruvate, significantly enhanced the final yield. researchgate.netscielo.br
Table 2: Examples of Biotechnological Production of Neryl Esters and Related Compounds
| Product | Organism/System | Engineering Approach | Key Enzymes Introduced | Reported Yield |
|---|---|---|---|---|
| Nerol | Escherichia coli | Metabolic Engineering | Truncated Neryl Diphosphate Synthase (tNDPS1), Nerol Synthase (GmNES) | 0.053 ± 0.015 mg/L researchgate.net |
| Neryl Acetate | Escherichia coli | Metabolic Engineering | tNDPS1, GmNES, Alcohol Acetyltransferase (ATF1) | 0.250 ± 0.014 mg/L (initial), up to 11.712 ± 0.653 mg/L with optimization researchgate.net |
| Citronellyl Acetate | Enzymatic Reaction | Transesterification | Crude lipase (B570770) from Black Cumin seedlings | 76.32% conversion bibliotekanauki.plresearchgate.net |
Enzymatic synthesis in vitro offers a "green" alternative to chemical synthesis, operating under mild conditions with high specificity. scielo.br Transesterification, catalyzed by lipases, is a common method for producing flavor and fragrance esters. bibliotekanauki.plicm.edu.pl This reaction involves the transfer of an acyl group from a donor ester (like an acetate ester) to an alcohol.
This approach has been successfully applied to synthesize esters analogous to this compound. For instance, neryl acetate has been synthesized by the transesterification of nerol with vinyl acetate or ethyl acetate, catalyzed by lipases such as immobilized Candida antarctica lipase (Novozym 435). scielo.brscirp.orgscielo.br Studies have optimized various reaction parameters, including temperature, substrate molar ratio, and enzyme loading, to achieve high conversion rates, with some reporting up to 91.6% conversion of nerol to neryl acetate. scirp.orgoalib.com Similarly, citronellyl acetate has been produced via transesterification of citronellol (B86348) and geranyl acetate using crude lipase preparations from plant seedlings, achieving a 76.32% yield. bibliotekanauki.plresearchgate.neticm.edu.pl These examples demonstrate the high potential of lipase-catalyzed transesterification for the efficient, industrial-scale production of terpenyl esters like this compound. researchgate.net
Advanced Analytical Methodologies for Neryl Isobutyrate Characterization and Quantification
Gas Chromatography Techniques
Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds like neryl isobutyrate. Its high resolution and sensitivity make it ideal for separating components within intricate mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. akjournals.com In the context of this compound analysis, GC-MS is instrumental for both its qualitative and quantitative determination. researchgate.net The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components within a capillary column. akjournals.com As each compound, including this compound, elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparing it to spectral libraries. akjournals.com
For quantification, the area under the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. This allows for the precise determination of its concentration in the sample. For instance, GC-MS has been successfully used to quantify this compound in the essential oil from the roots of Eupatorium cannabinum subsp. corsicum, where it was found to be a major component at 17.6%. nih.govresearchgate.net Similarly, it has been used for the determination of this compound in feed additives and premixtures. europa.eu
Table 1: GC-MS Analysis of this compound in Plant Essential Oils
| Plant Species | Part Analyzed | Concentration of this compound (%) | Reference |
|---|---|---|---|
| Eupatorium cannabinum subsp. corsicum | Roots | 17.6 | nih.govresearchgate.net |
| Pulicaria laciniata | Aerial Parts | 55.91 | sctunisie.org |
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for Volatile Analysis
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. fmach.itnih.gov Headspace SPME (HS-SPME) is particularly useful for extracting volatile compounds like this compound from the vapor phase above a solid or liquid sample. d-nb.info This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace of the sample. d-nb.info The volatile compounds, including this compound, adsorb onto the fiber, which is then directly inserted into the GC inlet for thermal desorption and analysis. fmach.itd-nb.info
The combination of HS-SPME with GC-MS offers several advantages, including simplicity, speed, and high sensitivity, making it an excellent choice for fingerprinting the volatile profile of plants and beverages. d-nb.infomdpi.com Studies have shown that HS-SPME can be a complementary technique to traditional methods like hydrodistillation for a more complete characterization of plant volatiles. d-nb.info
Table 2: Application of SPME-GC-MS in Volatile Analysis
| Sample Type | Purpose of Analysis | Key Findings |
|---|---|---|
| Daucus crinitus Desf. | Characterization of volatile compounds from different plant organs. | HS-SPME provided a more precise distribution of compounds compared to hydrodistillation. d-nb.info |
| White Wines | Differentiation of wine varieties based on volatile profiles. | Identified over 1000 compounds, with monoterpenes being key differentiators. mdpi.com |
| Commercial Beverages | Qualitative analysis of flavor compounds. | Identified a wide range of volatile organic compounds, primarily esters. mdpi.com |
Gas Chromatography-Electroantennographic Detection (GC-EAD) in Chemical Ecology
In the field of chemical ecology, Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly specialized technique used to identify biologically active volatile compounds that elicit a response in insect antennae. science.gov This method splits the effluent from the GC column into two paths: one leading to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other to an insect's antenna. science.gov By simultaneously recording the signals from both detectors, researchers can pinpoint which specific compounds in a complex mixture are perceived by the insect.
GC-EAD has been instrumental in identifying neryl esters, including this compound, as components of insect pheromones or as attractants. For example, GC-EAD analyses have shown that male Idolus beetles can detect several neryl esters. researchgate.net Furthermore, research on house dust mites has utilized GC-EAD to identify neryl formate (B1220265) as a significant attractant. researchgate.net This technique is crucial for understanding the chemical communication systems of insects and for developing targeted pest management strategies. pherofruits2022.com
Spectroscopic and Allied Techniques
Spectroscopic techniques provide invaluable information about the molecular structure of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. slideshare.netslideshare.net It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a magnetic field. slideshare.net For structural elucidation of this compound, both ¹H NMR and ¹³C NMR are employed.
¹H NMR provides information about the number of different types of protons in a molecule and their chemical environments. ¹³C NMR provides information about the carbon skeleton of the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the precise structure of this compound can be confirmed. nih.govnd.edu Studies on the essential oil of Eupatorium cannabinum subsp. corsicum and Pulicaria laciniata have utilized ¹³C-NMR, in conjunction with GC and GC-MS, to identify and characterize the components, including this compound. nih.govsctunisie.org
Table 3: Spectroscopic Data for this compound
| Technique | Key Information Provided |
|---|---|
| ¹H NMR | Determines the number and environment of protons. slideshare.net |
| ¹³C NMR | Determines the carbon framework of the molecule. sctunisie.org |
Methodological Advancements in Complex Mixture Analysis
The analysis of this compound is often complicated by its presence in highly complex mixtures, such as essential oils and food aromas, which can contain hundreds of volatile compounds. mdpi.com Methodological advancements are continuously being developed to address the challenges of separating and identifying individual components in such matrices.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is one such advancement. mdpi.com GC×GC utilizes two columns with different stationary phases, providing significantly enhanced separation power compared to conventional one-dimensional GC. mdpi.com This allows for the resolution of co-eluting peaks and the identification of a much larger number of compounds in a single analysis. mdpi.com This technique has been successfully applied to the in-depth analysis of volatile profiles in white wines, demonstrating its power in differentiating complex samples. mdpi.com
The development of new sample preparation techniques, such as advanced SPME methods, also contributes to improved analysis of complex mixtures. nih.gov Furthermore, the integration of multiple analytical techniques, such as the combination of GC, GC-MS, and NMR, provides a more comprehensive and reliable characterization of complex samples containing this compound. nih.govsctunisie.org
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Neryl formate |
| Neryl acetate (B1210297) |
| Neryl propionate |
| (Z)-nerol |
| Thymyl methyl oxide |
| delta-2-carene |
| beta-pinene |
| Isochavicol isobutyrate |
| Octyl acetate |
| beta-caryophyllene |
| Isochavicol |
| Geranyl isobutyrate |
| Nerol (B1678202) |
| cis-isoelemicin |
| Dillapiole |
| Methyl butyrate (B1204436) |
| Ethyl isobutyrate |
| Methyl 2-methyl butyrate |
| Ethyl butyrate |
| Ethyl 2-methyl butyrate |
| Ethyl hexanoate |
| Propyl 3-methyl butyrate |
| trans-methyl cinnamate |
| α-terpineol |
| Limonene |
| Linalool (B1675412) |
| Geraniol |
| Citronellyl valerate |
| Geranyl hexanoate |
| Citronellyl isobutyrate |
| Rhodinyl isobutyrate |
| Geranyl isovalerate |
| Neryl isovalerate |
| Geranyl acetate |
| Citronellyl acetate |
Biological Activities and Pharmacological Relevance of Neryl Isobutyrate
Antimicrobial Activity Studies
The antimicrobial potential of neryl isobutyrate is primarily understood through its role as a constituent of various essential oils.
Table 1: Essential Oils Containing this compound and Their Antimicrobial Activity
| Plant Source | Part of Plant | This compound Content (%) | Observed Antimicrobial Activity of the Essential Oil |
|---|---|---|---|
| Seseli salsugineum | Aerial Parts | 0.5 | Active against Staphylococcus aureus, Bacillus cereus, Candida albicans, C. parapsilosis, and C. krusei. Moderate activity against Pseudomonas aeruginosa. bezmialemscience.org |
| Pulicaria dysenterica | Aerial Parts | 16.4 - 22.1 | Demonstrated antimicrobial potential against a panel of eighteen different microorganism strains. kg.ac.rs |
A comparative analysis of the essential oils from different parts of the Carpesium divaricatum plant offers insight into the relative antimicrobial contributions of its constituents. The essential oil from the shoots contains this compound (3.2%–3.9%) as a major component. nih.govresearchgate.net In contrast, the essential oil from the roots of the same plant is dominated by thymol (B1683141) derivatives, particularly 10-isobutyryloxy-8,9-epoxythymyl isobutyrate (up to 29.2%). nih.govresearchgate.net
Research has shown that 10-isobutyryloxy-8,9-epoxythymyl isobutyrate, isolated from Inula helenium and Inula royleana root cultures, exhibits moderate antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.netnih.gov The essential oil from the roots of Carpesium cernuum also contains this thymol derivative (20%), alongside other related compounds. mdpi.com The distinct chemical profiles of the shoot and root oils of C. divaricatum—one featuring this compound and the other dominated by antimicrobial thymol derivatives—highlight the diverse chemical strategies employed by different parts of the same plant.
Contribution to the Antimicrobial Potential of Essential Oils
Anti-inflammatory Research
Evidence for the anti-inflammatory activity of this compound is linked to its presence in essential oils known for their inflammation-modulating effects.
This compound has been identified as a constituent of Citri Reticulatae Pericarpium (Chenpi) essential oil, which has been studied for its anti-inflammatory properties. mdpi.com In a study using a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 cells, this essential oil significantly inhibited the production of pro-inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com The presence of this compound (1.85%) in this bioactive essential oil suggests its potential role in contributing to the observed anti-inflammatory effects. mdpi.com Furthermore, Carpesium divaricatum, which contains this compound, is traditionally used as an inflammation-relieving remedy, lending further support to the potential anti-inflammatory relevance of its chemical constituents. researchgate.net
Table 3: this compound in an Essential Oil with Anti-inflammatory Activity
| Essential Oil Source | This compound Content (%) | Cell Model | Key Anti-inflammatory Findings |
|---|
Enzymatic Modulation and Molecular Interactions
Computational studies on related neryl esters provide a theoretical framework for the potential of this compound to interact with and modulate key enzymes.
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its inhibition is a key strategy for managing gout. researchgate.netmdpi.com While direct studies on this compound are limited, research on structurally similar compounds offers valuable insights. An in silico study investigated the XO inhibitory potential of compounds from Myrtus communis essential oil, including the related ester, neryl acetate (B1210297). researchgate.netx-mol.net
The molecular docking results revealed that neryl acetate demonstrated a strong interaction and high activity, with a binding energy of -6.1085 kcal/mol. x-mol.net The study predicted that neryl acetate could inhibit XO by interfering with key amino acid residues Gly 231 and Lys 232 within the enzyme's active site. researchgate.netx-mol.net These computational findings suggest that neryl esters, as a class, have the potential to act as XO inhibitors. This warrants further investigation into the specific inhibitory activity of this compound against this and other enzymes.
Table 4: In Silico Docking Results for Neryl Acetate against Xanthine Oxidase
| Compound | Source | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|
Molecular Docking and Molecular Dynamics Simulations in Biological Systems
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. federalregister.gov These in silico methods are fundamental in modern drug discovery and pharmacology for elucidating the potential mechanisms of action of bioactive compounds. windows.net Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein, while MD simulations provide insights into the stability of the ligand-protein complex over time at an atomic level. federalregister.govresearchgate.net
This compound is a monoterpene ester identified as a constituent in the essential oils of various plants, some of which are investigated for their therapeutic properties. researchgate.netmdpi-res.comresearchgate.net For instance, it is a major component in the root oil of Eupatorium cannabinum. researchgate.net While many monoterpenes and their derivatives have been the subject of computational studies to explore their biological activities mdpi.commdpi.com, a thorough review of published scientific literature indicates a notable scarcity of specific molecular docking and molecular dynamics simulation studies focused exclusively on this compound.
The application of these computational techniques is well-established for other components found in essential oils. For example, studies on other monoterpenoids have successfully used docking and MD simulations to identify potential protein targets and characterize binding interactions, often correlating these findings with observed biological activities like anti-inflammatory or enzyme inhibitory effects. mdpi.comx-mol.net
Chemical Ecology and Inter Species Interactions Involving Neryl Isobutyrate
Role as Semiochemicals in Insect Communication
Semiochemicals are crucial for insect survival and reproduction, mediating behaviors such as mating, aggregation, and alarm signaling. Neryl isobutyrate is a member of the neryl ester class of compounds, which have been identified as important components of insect pheromones.
Activity as Pheromonal Components or Co-components in Elateridae (Click Beetles)
Research into the chemical ecology of click beetles (family Elateridae) has revealed that terpenoid esters, including geranyl and neryl esters, are common constituents of their sex pheromones. mdpi.comcsalomontraps.com While many studies have focused on compounds like geranyl butyrate (B1204436) and neryl butyrate, this compound has also been investigated for its potential role in the chemical communication of these beetles.
In a study on the chemical ecology of click beetles, a blend of various neryl esters, including neryl acetate (B1210297), neryl butyrate, neryl isovalerate, neryl hexanoate, neryl octanoate, neryl decanoate, and this compound, was included in field bioassays to test for attractancy to different click beetle species. escholarship.org This inclusion suggests that this compound is considered a candidate for a pheromone component in this insect family. However, specific results detailing the singular activity of this compound were not the focus of the published work, which highlighted the activity of other neryl esters for particular species. escholarship.org
Further research on European click beetles in the genus Agriotes has identified various geranyl and neryl esters as key pheromone components. cabidigitallibrary.org For instance, in field tests with Agriotes sputator, the addition of neryl butanoate to the primary attractant, geranyl butanoate, did not significantly increase the capture of males. researchgate.net While this finding does not directly involve this compound, it underscores the structural specificity and complexity of pheromone blends in this family. The Pherobase, a database of pheromones and semiochemicals, lists various neryl esters as pheromone components for different insects, although specific entries detailing the activity of this compound in Elateridae are not prevalent. pherobase.com
The table below summarizes selected neryl esters and their roles in Elateridae communication, providing context for the potential function of this compound.
| Compound | Species | Role |
| Neryl Butyrate | Agriotes acuminatus | Pheromone Component mdpi.com |
| Neryl Isovalerate | Agriotes lineatus | Attractant (in mixture) cabidigitallibrary.org |
| Neryl Hexanoate | Idolus californicus | Pheromone Component escholarship.org |
| Neryl Octanoate | Dalopius sp. | Male Sex Attractant escholarship.org |
| This compound | Elateridae spp. | Tested as potential pheromone component escholarship.org |
Plant-Insect Chemical Interactions
Plants produce a vast array of volatile organic compounds (VOCs) that can act as signals to insects, either attracting pollinators and herbivores or repelling pests and attracting their natural enemies. This compound has been identified as a volatile component in several plant species, indicating its potential involvement in these complex interactions.
In another context, a patent for an insect repellent composition lists this compound as a potential active ingredient. google.com While this patent focuses on repelling mosquitoes, it points to the potential for this compound to have deterrent effects on certain insects. The chemical composition of plants in the genus Pelargonium is rich in monoterpenoids, including geranyl and citronellyl esters. nih.gov One patent for an insect repellent composition mentions citronellyl isobutyrate as a component, a structurally related compound to this compound. google.com The essential oils of these plants are known to have insect-repellent properties. biodiversitylibrary.org
The table below lists plant species in which this compound or related compounds have been identified, along with the general context of their potential role in plant-insect interactions.
| Plant Species | Compound Identified | Potential Role in Plant-Insect Interaction |
| Vitis vinifera (Grape) | This compound | Component of the fruit's volatile profile, role not specified. fmach.it |
| Pelargonium sp. | Geranyl Isobutyrate, Citronellyl Isobutyrate | Component of essential oil with known insect repellent properties. nih.govgoogle.com |
| General | This compound | Listed as a potential insect repellent. google.com |
Ecological Significance in Plant Defense and Communication
The release of volatile compounds is a key strategy for plant defense against herbivores and pathogens. These volatiles can have direct toxic or repellent effects, or they can act indirectly by attracting the natural enemies of the herbivores.
This compound has been identified in the essential oil from the roots of Carpesium divaricatum. mdpi-res.com The study noted that volatile terpenoids, the class of compounds to which this compound belongs, are known to play a defensive role in plants. fmach.it While the specific defensive function of this compound in C. divaricatum was not determined, its presence in the roots suggests a potential role in protecting this vital plant part from soil-dwelling herbivores or pathogens. Subterranean herbivores, such as the larvae of click beetles (wireworms), are known to use root volatiles to locate host plants. researchgate.net The composition of these root volatiles can therefore be critical in determining host plant resistance or susceptibility.
Furthermore, plant volatiles can mediate communication between plants. When a plant is attacked by an herbivore, it can release a specific blend of volatiles that can be perceived by neighboring plants, which may then prime their own defenses in anticipation of an attack. While there is no direct evidence of this compound being involved in such plant-plant communication, the general role of terpenoids in these interactions is well-documented.
The potential ecological roles of this compound in plant defense are summarized below.
| Ecological Context | Potential Role of this compound | Supporting Evidence |
| Direct Defense | May act as a repellent or toxin to herbivores or pathogens. | Identified in the roots of Carpesium divaricatum; volatile terpenes are known to have defensive functions. fmach.itmdpi-res.com |
| Indirect Defense | Could be part of a volatile blend that attracts predators or parasitoids of herbivores. | General role of plant volatiles in attracting natural enemies. |
| Plant-Plant Communication | Could potentially be a component of the volatile signal that warns neighboring plants of herbivore attack. | General role of terpenoids in plant-plant signaling. |
Metabolism and Academic Toxicological Considerations of Neryl Isobutyrate
Metabolic Fate in Mammalian Systems
The metabolism of neryl isobutyrate primarily involves its breakdown into neryl alcohol and isobutyric acid, which are then further processed through established metabolic routes.
Enzymatic Hydrolysis to Neryl Alcohol and Isobutyric Acid
Upon ingestion, this compound is expected to be rapidly hydrolyzed into its component parts: neryl alcohol and isobutyric acid. inchem.orgsoton.ac.uk This cleavage is catalyzed by carboxylesterases, a class of enzymes widely distributed throughout mammalian tissues, with a high concentration in the liver. inchem.org The general principle is that aliphatic esters are readily broken down by these enzymes. inchem.org For instance, studies on similar terpenoid esters, such as geranyl esters, confirm their hydrolysis to the corresponding alcohol (geraniol) and carboxylic acid. inchem.org
Subsequent Metabolism of Terpenoid Alcohols via Oxidation and Conjugation (e.g., Glucuronic Acid Conjugation)
Following hydrolysis, the resulting neryl alcohol, a terpenoid alcohol, enters a complex metabolic pathway. inchem.org This pathway involves oxidation and conjugation reactions to form more polar, water-soluble metabolites that can be easily excreted. inchem.orgsoton.ac.uk A key conjugation reaction is the attachment of glucuronic acid to the alcohol, a process known as glucuronic acid conjugation. inchem.orgsoton.ac.uk This process increases the water solubility of the terpenoid alcohol, facilitating its elimination from the body. inchem.org In vivo studies with rats have demonstrated the glucuronic acid conjugation of similar terpenoid alcohols like citronellol (B86348) and linalool (B1675412) following the hydrolysis of their respective esters. soton.ac.uk
The terpenoid alcohols can also undergo oxidation at the omega (ω) position of the molecule, leading to the formation of more polar metabolites. inchem.org
Involvement of Specific Enzymes (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Cytochrome P-450)
Several key enzymes are instrumental in the metabolism of terpenoid alcohols. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are crucial for the oxidation of the alcohol group. researchgate.netnih.govoup.comoup.com ADHs catalyze the initial oxidation of alcohols to aldehydes, and ALDHs subsequently oxidize these aldehydes to carboxylic acids. nih.govresearchgate.netcdnsciencepub.com
Cytochrome P450 (CYP450) monooxygenases play a significant role in the functionalization and diversification of terpenoids. researchgate.netresearchgate.netfrontiersin.orgjst.go.jpnih.gov These enzymes are involved in various oxidative reactions, including allylic hydroxylation, which introduces hydroxyl groups into the terpene structure, further preparing it for subsequent conjugation and excretion. researchgate.net In vitro studies have shown that terpenoid alcohols like linalool are readily oxidized by cytochrome P-450. soton.ac.uk
| Enzyme Class | Primary Function in Terpenoid Metabolism | Specific Examples of Reactions |
| Carboxylesterases | Hydrolysis of ester bonds | Cleavage of this compound to neryl alcohol and isobutyric acid. inchem.org |
| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols to aldehydes | Conversion of neryl alcohol to its corresponding aldehyde. researchgate.netoup.com |
| Aldehyde Dehydrogenases (ALDHs) | Oxidation of aldehydes to carboxylic acids | Conversion of the aldehyde derivative of neryl alcohol to a carboxylic acid. nih.govcdnsciencepub.com |
| Cytochrome P450 (CYP450) | Oxidative functionalization (e.g., hydroxylation) | Introduction of hydroxyl groups onto the terpene structure to increase polarity. researchgate.netresearchgate.net |
| Glucuronosyltransferases | Conjugation with glucuronic acid | Attachment of glucuronic acid to neryl alcohol or its metabolites to enhance water solubility for excretion. inchem.orgsoton.ac.uk |
Elimination Pathways and Metabolite Excretion
The metabolites of this compound are primarily eliminated from the body through excretion. The polar, oxygenated metabolites formed through oxidation and conjugation are excreted mainly in the urine. inchem.org The isobutyric acid component, being a branched-chain fatty acid, can be further metabolized. researchgate.net It can enter the fatty acid β-oxidation pathway, ultimately being broken down into smaller molecules that can be completely metabolized to carbon dioxide and water. inchem.org
General Safety Evaluation Frameworks for Terpenoid Esters in Academic Contexts
The safety of terpenoid esters like this compound is often evaluated using established frameworks developed by international expert bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). inchem.orgeuropa.eunih.goveuropa.eu These frameworks utilize a stepwise approach that considers structure-activity relationships, intake levels, and metabolic data. nih.gov
Structure Activity Relationships Sar and Olfactory Perception of Neryl Isobutyrate
Fundamental Principles of Structure-Odor Relationships
The study of structure-odor relationships (SORs) seeks to understand why molecules with similar structures can elicit similar odors. It is well-established that certain chemical functional groups are associated with particular scent categories; for instance, esters are often perceived as fruity, while thiols are typically associated with alliaceous or rotten smells. mdpi.com However, the relationship is complex, as subtle changes to a molecular structure can lead to significant shifts in perceived odor. Conversely, molecules with distinctly different structures can sometimes evoke surprisingly similar scents. mdpi.com Early research established that factors such as molecular weight, carbon chain length, and the type of covalent bonds influence olfactory perception. mdpi.com Molecules with low molecular weight or simple structures are often rated as less pleasant than more complex molecules. plos.orgresearchgate.net
To better rationalize structure-odor relationships, the concepts of isostereocity and iso-electronicity have been introduced. perfumerflavorist.com These principles consider the complete stereochemical configuration (shape, volume, profile) of a molecule, termed its "stereocity," and the complete electronic charge-distribution, termed its "electronicity". perfumerflavorist.com
Isostereocity : Molecules that are "isosteric" have a resemblance in their stereocity. An example includes the similarity between isobutenyl and phenyl groups. perfumerflavorist.com
Iso-electronicity : Molecules that are "iso-electronic" share a similar distribution of electronic charge. For example, aldehyde and nitrile groups, or methyl esters and methyl ketones, can be considered iso-electronic. perfumerflavorist.com
A related and more broadly applied concept borrowed from pharmaceutical research is bioisosterism . biorxiv.orgnih.gov Bioisosteres are molecules, or parts of molecules, that exhibit similar biological properties or effects, which in olfaction translates to activating the same receptors or eliciting a similar percept. biorxiv.orgwikipedia.org This similarity in function can occur even without close structural resemblance. nih.gov Bioisosteric replacement is a strategy used to modify a molecule's properties while retaining its desired biological activity. wikipedia.orgopenmedscience.com This approach has proven useful in olfaction research for understanding how different molecular features are weighted by olfactory receptors and for discovering novel fragrance ingredients. nih.govnih.gov The study of esters, in particular, has benefited from this biology-centric approach to better comprehend odor discrimination. biorxiv.orgnih.gov
Molecular Basis of Olfactory Receptor Activation
The perception of an odorant like neryl isobutyrate begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nose. wikipedia.org These receptors are a large family of G-protein-coupled receptors (GPCRs). wikipedia.org The activation of these receptors is not a simple lock-and-key mechanism but rather a combinatorial process. biorxiv.org A single odorant molecule can be recognized and bind to multiple different ORs, and a single OR can be activated by multiple different odorants. biorxiv.org The specific combination of activated ORs creates a unique "receptor code" that the brain interprets as a distinct smell. biorxiv.org A change in the concentration of an odorant can recruit additional ORs, potentially altering the receptor code and thus changing the perceived odor.
Involvement of Specific Human Olfactory Receptors (e.g., OR1D2) in Ester Perception
Research has begun to deorphanize the vast number of human ORs, identifying specific ligands for individual receptors. While a receptor specifically for this compound has not been singled out, studies on related esters and fruity compounds point to the involvement of certain ORs.
One of the most studied human ORs is OR1D2 , which is notable for being broadly tuned, meaning it responds to a wide diversity of chemical structures. nih.gov While initially identified as the receptor for bourgeonal, an aldehyde with a lily-of-the-valley scent, subsequent screening has shown it is activated by numerous compounds, including various alcohols, aldehydes, and esters. nih.govopenmedscience.com A majority of the identified ligands for OR1D2 are categorized as having floral, fruity, or citrus notes, which aligns with the profile of this compound. nih.gov Interestingly, OR1D2 is expressed not only in the olfactory mucosa but also in human spermatozoa, where it is implicated in sperm chemotaxis. nih.govwikipedia.org
Other human receptors have also been linked to the perception of fruity esters. For example, functional screening has identified OR2T10 and OR5AC2 as two receptors that respond to ester odorants with fruity characteristics. ulprospector.com This demonstrates the combinatorial nature of odor perception, where the "fruity" note of a compound like this compound is likely encoded by its activation of a specific pattern of multiple ORs.
Computational Approaches in Olfactory SAR Studies
Given the complexity of odor perception, computational methods are increasingly used to model and predict the relationship between chemical structure and odor. Quantitative Structure-Activity Relationship (QSAR) studies attempt to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity—in this case, its perceived odor. fragranceu.com These models are valuable tools for fragrance chemists, aiding in the prediction of a novel molecule's scent and in understanding the key molecular features responsible for a specific odor character. fragranceu.com
Various computational techniques are employed in olfactory SAR studies. Early QSAR models for aliphatic esters used methods like the Hansch approach, principal component analysis, and Comparative Molecular Field Analysis (CoMFA) to predict fruity odor intensity. fragranceu.com More recent studies have successfully used topological, physicochemical, and quantum-chemical indices to create predictive models for the fruity odor of esters. arogreen.com
Modern approaches frequently leverage machine learning and chemoinformatic databases. nih.gov Machine learning models, such as random forests, can analyze thousands of molecular descriptors to predict odor attributes and identify the most important chemical features. nih.gov Chemoinformatic databases like OlfactionBase serve as repositories containing detailed information on thousands of odorant molecules, including this compound. fragranceu.com This data is crucial for developing and validating predictive models. fragranceu.com
Table 1: Physicochemical and Odor Profile of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate (B1197409) | flavscents.compellwall.com |
| CAS Number | 2345-24-6 | thegoodscentscompany.compellwall.com |
| Molecular Formula | C14H24O2 | pellwall.com |
| Molecular Weight | 224.35 g/mol | |
| Odor Description | Sweet, fresh, fruity, with notes of strawberry, raspberry, green, and floral nuances like rose. | thegoodscentscompany.comflavscents.comulprospector.com |
| Flavor Profile | Juicy and fruity, green, sweet, melon and waxy. |
Interspecies Comparisons in Olfactory Responses (e.g., Rat Olfactory Bulb Activity and Human Perception)
To better understand the neural processing of odors, researchers often use animal models, with rodents being common subjects. Studies comparing the olfactory systems of rats and humans have noted structural similarities, suggesting that rats can be a valuable model for predicting human olfactory perception. pellwall.com Experiments measuring the patterns of glomerular activity in the rat olfactory bulb in response to various odorants have shown a medium-strength correlation with the perceptual similarities reported by human subjects. pellwall.com
However, species-specific differences are also evident. For aliphatic esters, studies comparing rats and mice revealed both similarities and distinct, species-typical differences in the chemotopic organization of the olfactory bulb. rsc.org While both species might cluster responses to shared features of ester molecules, the specific locations of these high-activity domains in the olfactory bulb can be unique to a species. rsc.org Furthermore, the route of odorant delivery—orthonasal (through sniffing) versus retronasal (from the mouth during eating)—can evoke different neural response patterns in the rat olfactory bulb, which likely corresponds to the distinct perceptions experienced by humans when smelling versus tasting food. mdpi.comresearchgate.net These interspecies studies highlight that while general principles of odor coding are conserved, the fine details of olfactory perception can vary.
Future Research Directions and Concluding Remarks
Elucidation of Undiscovered Biological Activities and Molecular Mechanisms
While some biological activities of neryl isobutyrate have been anecdotally reported, such as potential anti-inflammatory and analgesic effects, these claims require rigorous scientific validation. Future research should focus on systematically screening this compound for a wide range of biological activities, including but not limited to antimicrobial, antioxidant, and insecticidal properties. researchgate.netresearchgate.net Studies have identified this compound in the essential oils of various plants, some of which exhibit antimicrobial and anti-inflammatory properties. mdpi.commdpi-res.comresearchgate.net However, the specific contribution of this compound to these effects is often not delineated.
A critical area of investigation will be to move beyond phenomenological observations to a deeper understanding of the molecular mechanisms underlying any identified biological activity. For instance, if anti-inflammatory properties are confirmed, subsequent studies should aim to identify the specific signaling pathways and molecular targets modulated by this compound. Techniques such as transcriptome analysis, proteomics, and molecular docking studies will be invaluable in elucidating these mechanisms. nih.govqima-lifesciences.com
Advanced Studies on Biosynthetic Pathways and Metabolic Engineering Optimization
The biosynthesis of this compound involves the esterification of nerol (B1678202) with isobutyryl-CoA, a reaction catalyzed by specific alcohol acyltransferases (AATs). nih.gov While the general pathway is understood, the specific enzymes and regulatory networks involved in its production in various organisms are not fully characterized. Future research should aim to identify and characterize the specific AATs responsible for this compound synthesis in different plant and microbial species.
This knowledge is crucial for the advancement of metabolic engineering strategies aimed at overproducing this compound. researchgate.netrsc.org By identifying rate-limiting steps and engineering key enzymes, it may be possible to develop microbial cell factories for the sustainable and cost-effective production of this valuable compound. jbei.orgnih.govplos.org Current metabolic engineering efforts have largely focused on related esters like neryl acetate (B1210297), demonstrating the potential of these approaches. researchgate.net The optimization of precursor supply, including both the nerol and isobutyryl-CoA pools, will be a key challenge.
Development of Novel Analytical Methodologies for Trace Analysis
This compound often occurs as a minor component in complex mixtures of volatile organic compounds in natural products. mdpi.commdpi-res.com Therefore, the development of highly sensitive and selective analytical methods for its detection and quantification at trace levels is essential. While gas chromatography-mass spectrometry (GC-MS) is the current standard, there is a need for methods with lower detection limits and improved resolution for complex matrices. dirzon.comscribd.com
Future research could explore advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) for enhanced separation and identification. Additionally, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME) with tailored fiber coatings, could improve the extraction efficiency and sensitivity for this compound analysis. researchgate.net The validation of greener analytical methods, such as supercritical fluid chromatography (SFC), could also reduce the environmental impact of routine analysis. unito.it
Deeper Exploration of this compound's Role in Complex Chemical Ecologies
The presence of this compound in various plant species suggests it may play a role in their interactions with the environment. mdpi.commdpi-res.comnih.gov Chemical ecology studies are needed to understand the function of this compound in plant defense, pollinator attraction, or as a pheromone component in insects. annualreviews.orgescholarship.org For example, determining whether this compound acts as an attractant or repellent to herbivores or pathogens could have significant implications for agriculture.
Investigating the context-dependent production of this compound, such as in response to biotic or abiotic stress, will provide valuable insights into its ecological significance. Field studies combined with laboratory bioassays will be crucial for unraveling the intricate roles of this compound in complex ecosystems.
Integrated Multi-omics Approaches in Natural Product Research
To gain a holistic understanding of this compound, future research should embrace integrated multi-omics approaches. mdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the biological systems involved in its production and function. researchgate.netnih.gov For instance, correlating gene expression profiles with metabolite profiles in this compound-producing organisms can help identify the genes and pathways responsible for its biosynthesis. frontiersin.org
Such integrative strategies can accelerate the discovery of new enzymes, elucidate regulatory networks, and uncover novel biological activities. jci.org By applying these advanced systems biology tools, researchers can move beyond studying this compound in isolation and begin to appreciate its role within the broader context of the organism's metabolism and its interactions with the environment.
Q & A
Basic Research Questions
What are the standard methodologies for synthesizing and characterizing neryl isobutyrate in laboratory settings?
This compound synthesis typically involves esterification of nerol (cis-3,7-dimethyl-2,6-octadien-1-ol) with isobutyric acid under acidic catalysis. Key characterization methods include:
- Gas Chromatography (GC) to verify purity (≥95% GLC) and identify impurities .
- Infrared Spectroscopy (IR) to confirm ester functional groups via carbonyl (C=O) stretching at ~1740 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly distinguishing cis-trans isomerism in the terpene backbone .
- Mass Spectrometry (MS) to validate molecular weight (224.34 g/mol) and fragmentation patterns .
Researchers must report solvent systems (e.g., 80% ethanol solubility) and reaction conditions to ensure reproducibility .
How should experimental protocols be designed to ensure reproducibility in studies involving this compound?
- Use standardized controls (e.g., purity thresholds, solvent batches) to minimize variability .
- Document storage conditions (e.g., inert atmosphere, refrigeration) to prevent degradation .
- Adhere to analytical validation protocols (e.g., GC retention times, NMR chemical shifts) as per JECFA/FCC guidelines .
- Include negative controls (e.g., unreacted nerol/isobutyric acid) to verify reaction completion .
Advanced Research Questions
What mechanisms underlie the isomerization dynamics of this compound under anaerobic conditions?
Studies on analogous esters (e.g., butyrate/isobutyrate isomerization) suggest carboxyl group migration via enzymatic or abiotic pathways. For this compound:
- 13C-labeled tracer experiments can track carbon rearrangement .
- Methanogenic enrichment cultures may reveal microbial-mediated isomerization pathways .
- Kinetic modeling of isomerization rates under varying pH/temperature conditions is critical to identify thermodynamic drivers .
How can researchers resolve contradictions in reported physicochemical properties of this compound?
Discrepancies in parameters like refractive index (1.451–1.460) or specific gravity (0.880–0.900) often arise from:
- Batch-to-batch variability in starting materials (e.g., nerol purity) .
- Methodological differences in measurement (e.g., temperature calibration for density) .
- Data normalization practices , such as signal standardization in GC or NMR .
To mitigate conflicts, cross-validate findings using multiple techniques (e.g., GC-MS + NMR) and reference NIST or JECFA datasets .
What advanced analytical strategies are recommended for identifying metabolic byproducts of this compound in biological systems?
- High-Resolution Mass Spectrometry (HRMS) paired with untargeted metabolomics to detect unknown metabolites .
- Stable isotope-assisted tracing (e.g., 13C/2H-labeled this compound) to map metabolic pathways .
- In vitro enzymatic assays using liver microsomes to study cytochrome P450-mediated oxidation .
Methodological and Ethical Considerations
How should researchers address safety and handling protocols for this compound in cell-based assays?
- Use engineering controls (e.g., fume hoods) to limit inhalation exposure .
- Implement toxicity screening (e.g., MTT assays) to establish non-cytotoxic concentrations, avoiding interference with study endpoints .
- Follow OSHA guidelines for emergency response (e.g., eye wash stations, decontamination protocols) .
What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression models (e.g., Hill equation) to estimate EC50/LC50 values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Power analysis to determine sample sizes sufficient to detect biologically relevant effects .
Data Transparency and Reporting Standards
How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing this compound data?
- Deposit raw spectra (NMR, MS) in public repositories (e.g., HMDB, MassBank) with unique identifiers .
- Provide machine-readable metadata (e.g., SD files for NMR, mzML for MS) .
- Cite authoritative databases (e.g., NIST Chemistry WebBook, JECFA) for physicochemical properties .
What criteria should reviewers use to evaluate the robustness of studies on this compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
